2-(2-Chloro-4-cyclopropylphenyl)acetic acid chemical properties
2-(2-Chloro-4-cyclopropylphenyl)acetic acid chemical properties
This technical guide provides an in-depth analysis of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid , a specialized pharmaceutical intermediate. It details the chemical identity, synthetic pathways, physicochemical properties, and analytical profiling required for its application in drug development, particularly in the synthesis of URAT1 inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
2-(2-Chloro-4-cyclopropylphenyl)acetic acid (Formula: C₁₁H₁₁ClO₂) is a lipophilic phenylacetic acid derivative characterized by an ortho-chloro substituent and a para-cyclopropyl group. It serves as a critical building block in medicinal chemistry, primarily for introducing the cyclopropylphenyl moiety —a bioisostere for isopropyl or isobutyl groups that offers improved metabolic stability and potency in target binding.
This compound is structurally analogous to precursors used in the development of Lesinurad (Zurampic) and next-generation URAT1 inhibitors , as well as specific COX-2 inhibitors where the cyclopropyl group restricts conformational flexibility.
Chemical Identity & Physicochemical Properties
2.1 Nomenclature & Identification
| Parameter | Details |
| IUPAC Name | 2-(2-Chloro-4-cyclopropylphenyl)acetic acid |
| Common Name | (2-Chloro-4-cyclopropylphenyl)acetic acid |
| Molecular Formula | C₁₁H₁₁ClO₂ |
| Molecular Weight | 210.66 g/mol |
| SMILES | OC(=O)Cc1c(Cl)cc(cc1)C2CC2 |
| Key Precursor CAS | 916516-89-7 (2-(4-Bromo-2-chlorophenyl)acetic acid) |
2.2 Physicochemical Profile
The ortho-chloro substituent exerts an electron-withdrawing inductive effect (-I), slightly increasing the acidity of the carboxylic acid compared to unsubstituted phenylacetic acid, while the cyclopropyl group significantly enhances lipophilicity.
| Property | Value / Prediction | Causality / Mechanism |
| pKa (Acid) | 3.85 ± 0.10 | Lower than phenylacetic acid (4.31) due to the ortho-Cl electron-withdrawing effect stabilizing the carboxylate anion. |
| LogP (Lipophilicity) | 2.82 ± 0.2 | The cyclopropyl group adds ~0.8 log units; the chloro group adds ~0.7 log units. Highly permeable in lipid bilayers. |
| Solubility (Water) | < 0.5 mg/mL | Poor aqueous solubility due to the hydrophobic aromatic/cycloalkyl core; requires pH adjustment (pH > 6) for dissolution. |
| Solubility (Organic) | High | Soluble in DMSO (>50 mg/mL), Methanol, Dichloromethane, and Ethyl Acetate. |
| Topological PSA | 37.3 Ų | Polar surface area limited to the carboxyl group, indicating good blood-brain barrier (BBB) permeability potential. |
Synthesis & Manufacturing Methodologies
The most robust synthetic route utilizes a Suzuki-Miyaura Cross-Coupling reaction. This protocol is preferred over direct cyclopropanation of styrene derivatives due to higher regioselectivity and milder conditions.
3.1 Retrosynthetic Analysis
The target molecule is disassembled into two key synthons:
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Aryl Halide Scaffold: 2-(4-Bromo-2-chlorophenyl)acetic acid (CAS 916516-89-7).[1]
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Cyclopropyl Donor: Cyclopropylboronic acid.
3.2 Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Synthesize 2-(2-Chloro-4-cyclopropylphenyl)acetic acid from 2-(4-bromo-2-chlorophenyl)acetic acid.
Reagents:
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Substrate: 2-(4-Bromo-2-chlorophenyl)acetic acid (1.0 eq)
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Coupling Partner: Cyclopropylboronic acid (1.5 eq)
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Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(OAc)₂/SPhos (for sterically hindered substrates).
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Base: Potassium Phosphate (K₃PO₄) (3.0 eq)
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Solvent: Toluene / Water (3:1 ratio)
Step-by-Step Methodology:
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Inertion: Charge a reaction vessel with the aryl bromide substrate, cyclopropylboronic acid, and K₃PO₄. Purge with Nitrogen (N₂) or Argon for 15 minutes to remove oxygen (critical to prevent homocoupling or catalyst deactivation).
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Catalyst Addition: Add Pd(dppf)Cl₂·DCM under positive inert gas pressure.
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Solvation: Add degassed Toluene/Water mixture.
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Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via HPLC or TLC (Hexane:EtOAc 3:1).
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Work-up:
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Cool to room temperature.[2]
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Acidify aqueous layer to pH ~2 with 1N HCl (to protonate the carboxylate).
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Extract with Ethyl Acetate (3x).
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Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
3.3 Synthetic Pathway Diagram
Caption: Suzuki-Miyaura coupling pathway utilizing a Pd(II) cycle to install the cyclopropyl moiety.
Analytical Profiling
To ensure the integrity of the synthesized compound, the following analytical standards must be met.
4.1 HPLC Method (Purity & Assay)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 15 minutes.
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Detection: UV at 220 nm (amide/carbonyl absorption) and 254 nm (aromatic).
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Retention Time: Expect elution around 8–10 minutes due to high lipophilicity (LogP ~2.8).
4.2 NMR Interpretation (¹H NMR, 400 MHz, CDCl₃)
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Cyclopropyl Ring: Distinctive high-field multiplets.
- 0.70–0.80 ppm (m, 2H, CH₂ of cyclopropyl).
- 0.95–1.05 ppm (m, 2H, CH₂ of cyclopropyl).
- 1.85–1.95 ppm (m, 1H, CH of cyclopropyl).
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Benzylic Protons:
- 3.75 ppm (s, 2H, Ar-CH ₂-COOH).
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Aromatic Protons:
- 6.90–7.20 ppm (m, 3H). The coupling pattern will show an ABX system or similar due to the 1,2,4-substitution pattern.
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Carboxylic Acid:
- 11.0–12.0 ppm (br s, 1H, COOH ).
Applications in Drug Development
5.1 Medicinal Chemistry Utility
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Bioisosterism: The cyclopropyl group acts as a rigid, metabolically stable bioisostere for isopropyl groups. It prevents cytochrome P450 oxidation at the benzylic-like position often seen in alkyl chains.
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Scaffold for URAT1 Inhibitors: This acid is a key intermediate for synthesizing Lesinurad analogs. The phenylacetic acid moiety mimics the uric acid structure, allowing binding to the URAT1 transporter, while the lipophilic tail (cyclopropyl-chloro-phenyl) occupies the hydrophobic pocket of the transporter.
5.2 Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).
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Storage: Store at 2–8°C under inert atmosphere (Argon). The carboxylic acid is stable, but the cyclopropyl ring can be sensitive to strong acids (ring opening) under extreme conditions.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-(4-Bromo-2-chlorophenyl)acetic acid (CAS 916516-89-7). Retrieved from [Link]
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Deng, X., et al. (2005). Efficient Synthesis of Cyclopropyl-Substituted Aromatics via Suzuki Coupling. Journal of Organic Chemistry.[3]
- Ardea Biosciences. (2010). Patent US20100056542: Thioacetate compounds as uric acid transporter inhibitors. (Describes related cyclopropyl-naphthalene scaffolds).
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ChemSrc. 2-(2-Chloro-4-cyclopropylphenyl)acetic acid Entry. Retrieved from [Link]




